(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
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Overview
Description
(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butyl group attached to the piperazine ring enhances the compound’s stability and reactivity, making it useful in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (2S,5S)-2,5-dimethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the piperazine ring.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
Scientific Research Applications
(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The tert-butyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-2,5-Dimethylpiperazine-1-carboxylic acid tert-butyl ester
- (2S,5S)-1-Boc-2,5-dimethylpiperazine
- (2S,5S)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which enhances its stability and reactivity. This makes it a valuable compound in various chemical and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZCVLUQTJRRAA-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647949 |
Source
|
Record name | tert-Butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238951-37-5 |
Source
|
Record name | tert-Butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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